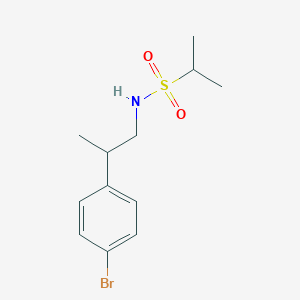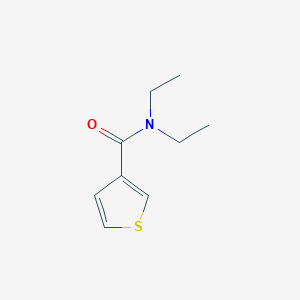
N,N-dietiltiofeno-3-carboxamida
Descripción general
Descripción
N,N-diethylthiophene-3-carboxamide: is an organic compound with the molecular formula C9H13NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Chemistry:
- N,N-diethylthiophene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology:
- In biological research, N,N-diethylthiophene-3-carboxamide is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
Medicine:
- N,N-diethylthiophene-3-carboxamide has potential applications in medicinal chemistry. It is being investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry:
- In the industrial sector, N,N-diethylthiophene-3-carboxamide is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . The recommended precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Starting Materials: Thiophene-3-carboxylic acid, diethylamine, and a dehydrating agent such as thionyl chloride.
Procedure: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride. The resulting thiophene-3-carbonyl chloride is then reacted with diethylamine to form N,N-diethylthiophene-3-carboxamide.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
-
Industrial Production Methods:
- Industrial production methods for N,N-diethylthiophene-3-carboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize N,N-diethylthiophene-3-carboxamide.
Products: Oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction:
Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce N,N-diethylthiophene-3-carboxamide.
Products: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.
-
Substitution:
Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Products: Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of N,N-diethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and target. In medicinal chemistry, for example, N,N-diethylthiophene-3-carboxamide may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
N,N-dimethylthiophene-3-carboxamide: Similar structure but with methyl groups instead of ethyl groups. It has different reactivity and applications.
Thiophene-3-carboxamide: Lacks the diethylamino group, leading to different chemical properties and uses.
N,N-diethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring. It has different aromaticity and reactivity.
Uniqueness:
- N,N-diethylthiophene-3-carboxamide is unique due to the presence of both the thiophene ring and the diethylamino group. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with biological targets. These properties make it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
N,N-diethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGZZYONMSPHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464328 | |
| Record name | N,N-diethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73540-75-7 | |
| Record name | N,N-diethylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)
![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)

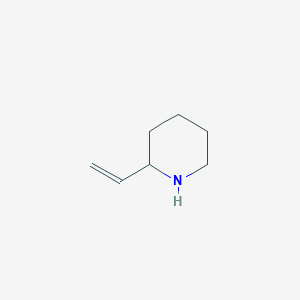


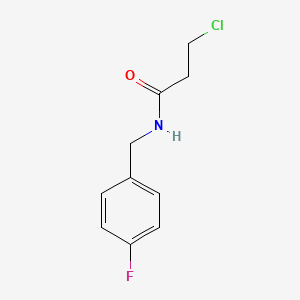
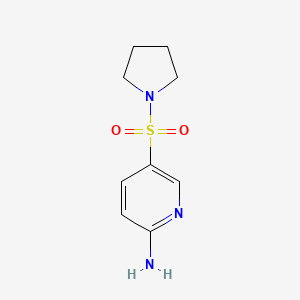



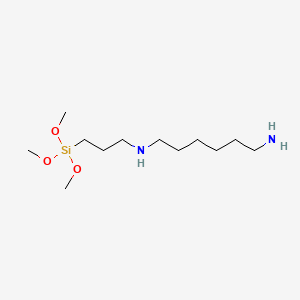
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
